Neoantimycin vs. Antimycin A: Distinct Target Engagement and Functional Differentiation
Neoantimycin (CAS 22862-63-1) differs fundamentally from Antimycin A in its primary molecular target and biological effect. While Antimycin A is a potent inhibitor of mitochondrial Complex III (cytochrome bc1) with an IC50 of 38 nM in isolated rat liver mitochondria, Neoantimycin does not primarily act through mitochondrial respiration inhibition. Instead, Neoantimycin A exerts its anticancer activity by disrupting K-Ras protein localization to the plasma membrane and down-regulating the GRP78 molecular chaperone, leading to potent growth inhibition in cancer cells—demonstrated by IC50 values of 2.02±0.17 nM and 9.18±2.23 nM against MDA-MB-468 and MDA-MB-453 triple-negative breast cancer cells, respectively [1]. This mechanistic divergence is structurally driven by Neoantimycin's 15-membered tetralactone macrocyclic scaffold, which is expanded relative to the 9-membered dilactone core of classical antimycins [2].
| Evidence Dimension | Primary molecular target and anticancer potency |
|---|---|
| Target Compound Data | Neoantimycin A: IC50 = 2.02±0.17 nM (MDA-MB-468 TNBC cells); IC50 = 9.18±2.23 nM (MDA-MB-453 TNBC cells); Mechanism: K-Ras membrane localization disruption, GRP78 down-regulation |
| Comparator Or Baseline | Antimycin A: IC50 = 38 nM (mitochondrial Complex III inhibition in isolated rat liver mitochondria); Mechanism: cytochrome bc1 complex inhibition |
| Quantified Difference | Target differentiation: Neoantimycin does not primarily inhibit mitochondrial respiration; anticancer potency in TNBC cells is 4-19× lower IC50 than Antimycin A's mitochondrial IC50, but direct target comparison not applicable due to distinct mechanisms. |
| Conditions | Neoantimycin A: MDA-MB-468 and MDA-MB-453 triple-negative breast cancer cell lines, cell viability assay; Antimycin A: isolated rat liver mitochondria, respiration inhibition assay |
Why This Matters
Investigators studying GRP78 chaperone biology or K-Ras-driven cancers should select Neoantimycin rather than Antimycin A, as the latter targets mitochondrial respiration and will not interrogate the same signaling nodes.
- [1] Su S, Guo Y, Ling L, Jiang A. Neoantimycin A inhibits the proliferation of triple-negative breast cancer cells by inhibiting the Ras/Mek/Erk signalling pathway. J Nanjing Univ (Nat Sci). 2025;61(3):528-538. DOI: 10.13232/j.cnki.jnju.2025.03.015 View Source
- [2] Caglioti L, Misiti D, Mondelli R, et al. The structure of neoantimycin. Tetrahedron. 1969;25(12):2193-2221. DOI: 10.1016/S0040-4020(01)82759-X View Source
